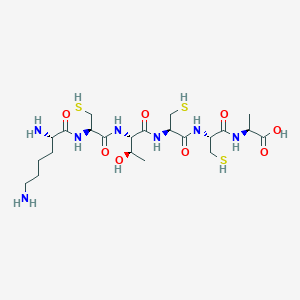

Lys-Cys-Thr-Cys-Cys-Ala

CAS No.: 69557-39-7

Cat. No.: VC8289101

Molecular Formula: C22H41N7O8S3

Molecular Weight: 627.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69557-39-7 |

|---|---|

| Molecular Formula | C22H41N7O8S3 |

| Molecular Weight | 627.8 g/mol |

| IUPAC Name | (2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C22H41N7O8S3/c1-10(22(36)37)25-18(32)13(7-38)27-19(33)14(8-39)28-21(35)16(11(2)30)29-20(34)15(9-40)26-17(31)12(24)5-3-4-6-23/h10-16,30,38-40H,3-9,23-24H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,28,35)(H,29,34)(H,36,37)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 |

| Standard InChI Key | YLMDZVLJMXJONY-DWTGPMEZSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N)O |

| SMILES | CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O |

| Canonical SMILES | CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N)O |

Introduction

Chemical and Physical Properties

Molecular Characteristics

Table 1: Molecular Properties of Lys-Cys-Thr-Cys-Cys-Ala

| Property | Value |

|---|---|

| Molecular Formula | C22H41N7O8S3 |

| Molecular Weight | 627.8 g/mol |

| CAS Registry Number | 69557-39-7 |

| Key Functional Groups | Thiol (-SH), Amino (-NH2) |

| Isoelectric Point (pI) | ~8.5 (predicted) |

Spectroscopic and Computational Data

PubChem records indicate that conformational analysis of Lys-Cys-Thr-Cys-Cys-Ala is challenging due to its flexibility, with 3D conformer generation disallowed in computational models . Nuclear magnetic resonance (NMR) studies of similar cysteine-rich peptides suggest that metal binding induces structural ordering, stabilizing specific conformations through thiolate-metal coordination .

Electrochemical Behavior

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) investigations using a hanging mercury drop electrode (HMDE) revealed pH-dependent redox behavior in the presence of Cd . At pH 2.0, the peptide exhibits a single reduction peak at -0.65 V (vs. Ag/AgCl), attributed to the reduction of Hg-thiol complexes formed at the electrode surface . As pH increases to 7.4, additional peaks emerge at -1.05 V and -1.25 V, corresponding to the reduction of Cd(II) complexes with the peptide’s thiol groups . Adsorption phenomena dominate at low scan rates (< 100 mV/s), while diffusion-controlled processes prevail at higher scan rates .

Table 2: Cyclic Voltammetry Parameters for Cd-Peptide Interactions

| pH | Peak Potential (V) | Assignment |

|---|---|---|

| 2.0 | -0.65 | Hg-SR complex reduction |

| 7.4 | -1.05 | Cd(SR)2+ reduction |

| 7.4 | -1.25 | Cd(SR)3− reduction |

Square Wave Voltammetry Insights

Square wave voltammetry (SWV) provided higher resolution of metal-peptide complexation. At a 1:1 Cd:peptide ratio, a single well-defined peak at -0.72 V (pH 7.4) indicated the formation of a Cd(SR)3− complex . When Zn was introduced alongside Cd, the total metal-binding capacity increased, with optimal complexation observed at a Zn:Cd:peptide ratio of 0.6:1.0:1.0 . This mirrors the Zn4Cd7S21 stoichiometry found in native metallothioneins, validating the peptide’s relevance as a structural mimic .

Metal Ion Complexation Dynamics

Cadmium Binding Mechanisms

Cd(II) binding to Lys-Cys-Thr-Cys-Cys-Ala involves sequential deprotonation of cysteine thiols. At pH < 4, Cd exists primarily as free Cd²+ ions. As pH rises, thiol groups deprotonate (pKa ~8.5), enabling coordination through Cd-S bonds . Slope analysis of Ep vs. pH plots revealed that each Cd²+ ion binds to three thiolate groups, forming trigonal planar complexes . Adsorption of these complexes onto the HMDE surface enhances electrochemical signals, particularly at sub-micromolar concentrations .

Zinc Interactions and Competitive Binding

| Metal Ion | Binding Constant (log K) | Preferred Coordination Geometry |

|---|---|---|

| Cd(II) | 12.3 ± 0.2 | Trigonal planar (S3) |

| Zn(II) | 9.8 ± 0.3 | Tetrahedral (S3O) |

Biological Implications and Applications

Metallothionein Mimicry

The peptide’s ability to form polynuclear metal clusters resembling those in metallothioneins highlights its potential as a biosensor or heavy metal scavenger . Engineered peptides based on Lys-Cys-Thr-Cys-Cys-Ala could be utilized in environmental remediation to capture toxic Cd from contaminated water sources.

pH-Dependent Redox Activity

The pH sensitivity of the peptide’s electrochemical responses (Figure 1) parallels metallothionein’s role in intracellular pH buffering. This property might be exploitable in drug delivery systems that release metal ions in response to pH changes, such as in tumor microenvironments .

Limitations and Future Directions

While Lys-Cys-Thr-Cys-Cys-Ala provides insights into metallothionein function, its small size limits the complexity of metal clusters it can form. Future studies could explore longer peptide chains or covalent modifications to enhance metal-binding capacity and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume